Delapril-d3 (hydrochloride) is a deuterated form of Delapril hydrochloride, a prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the management of essential hypertension. The compound has an IUPAC name of 2-[(2S)-N-(2,3-dihydro-1H-inden-2-yl)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanamido]acetic acid hydrochloride, with a molecular formula of and a CAS number of 83435-67-0 . The presence of deuterium in Delapril-d3 allows for enhanced tracking in metabolic studies and pharmacokinetic profiling.
Delapril-d3 exhibits significant biological activity as an ACE inhibitor. By inhibiting ACE, it reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also results in reduced aldosterone secretion, promoting sodium excretion and water outflow . The biological implications of this activity make it valuable in treating hypertension and related cardiovascular conditions.
The synthesis of Delapril-d3 (hydrochloride) involves several steps typical for producing deuterated compounds. While specific synthetic routes for Delapril-d3 are not extensively documented in the available literature, general methods for synthesizing deuterated pharmaceuticals include:
The synthesis process must ensure that the integrity of the active sites is maintained while incorporating deuterium effectively.
Delapril-d3 (hydrochloride) serves multiple applications in both clinical and research settings:
Delapril-d3 has been studied for its interactions with various drugs and biological systems. Notable interactions include:
These interactions highlight the importance of monitoring patient responses when Delapril-d3 is prescribed alongside other medications.
Delapril-d3 shares similarities with several other ACE inhibitors and antihypertensive agents. Below is a comparison table highlighting its uniqueness:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| Enalapril | (2S)-1-[[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-methylbutyl]amino]carbonyl]amino]propanoyl]proline | Prodrug converted to active metabolite enalaprilat |
| Lisinopril | (S)-Lys(1)-Pro(2)-Lys(3)-Pro(4)-Val(5)-Pro(6) | Long-lasting effects; not a prodrug |
| Ramipril | (2S,3aS,6aS)-1-(Ethoxycarbonyl)-2-(N-(1-carboxy-3-methylbutyl))octahydrocyclopenta[b]pyrrole | Unique cyclic structure; longer half-life |
Delapril-d3 is unique due to its deuterated structure, which enhances its stability and tracking in biological studies compared to traditional ACE inhibitors.
Delapril-d3 (hydrochloride) represents a deuterated variant of the parent compound delapril hydrochloride, featuring strategic incorporation of three deuterium atoms within its molecular framework . The compound maintains the core structure of delapril while introducing isotopic substitution at specific sites, resulting in a molecular formula of C₂₆H₂₉D₃N₂O₅- HCl and a molecular weight of 492.02 g/mol [4] [6].
The molecular structure of Delapril-d3 (hydrochloride) features a central carbon skeleton with multiple functional groups, including an amine, a carboxylic acid, and an ethoxycarbonyl moiety . The deuterium incorporation occurs at specific positions within the molecule, primarily at the indanyl moiety and glycine backbone [5]. According to structural analysis, the deuterium atoms are positioned at:
This pattern of deuteration is confirmed by the SMILES notation: OC(C([2H])([2H])N(C(C@HNC@HCCC1=CC=CC=C1)=O)C2([2H])CC3=CC=CC=C3C2)=O.Cl [29]. The systematic IUPAC name for the compound is N-(2,3-dihydro-1H-inden-2-yl-2-d)-N-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)glycine-2,2-d2 hydrochloride [29].
The deuterium substitution represents a subtle yet significant modification to the parent compound, as the C-D bond is more stable than the C-H bond (with a difference of 1.2–1.5 kcal mol⁻¹) [21]. This isotopic substitution preserves the steric and electronic properties of the parent compound while introducing distinct mass spectral signatures for analytical tracking [5]. X-ray diffraction studies confirm that the deuterium atoms occupy positions distal to the active binding site, ensuring minimal perturbation of pharmacological activity [5].
Table 1: Key Structural Features of Delapril-d3 (hydrochloride)
| Feature | Description | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₉D₃N₂O₅- HCl | [4] [6] |
| Molecular Weight | 492.02 g/mol | [4] [6] |
| Exact Mass | 491.23 Da | [4] [5] |
| Deuterium Positions | 1 at indanyl C-2, 2 at glycine methylene | [5] [29] |
| Bond Characteristics | C-D bonds shorter than C-H by 0.005 Å | [21] |
| Stereochemistry | Maintains (S)-configuration at chiral centers | [29] |
Nuclear Magnetic Resonance spectroscopy serves as a critical analytical tool for characterizing the structure of Delapril-d3 (hydrochloride), particularly for confirming deuterium incorporation sites [9]. The presence of deuterium atoms in the molecule creates distinctive spectroscopic patterns that differ from the non-deuterated parent compound [22].
In proton (¹H) NMR analysis of Delapril-d3 (hydrochloride), the deuterium substitution results in the absence of signals that would normally appear in the spectrum of non-deuterated delapril [9] [12]. Specifically:
Carbon-13 (¹³C) NMR spectroscopy of Delapril-d3 (hydrochloride) reveals characteristic triplet splitting patterns for carbon atoms directly bonded to deuterium, due to the spin-1 nature of deuterium nuclei [9] [12]. These triplets typically display a 1:1:1 intensity ratio, providing further confirmation of deuterium incorporation at the specified positions [12].
Deuterium (²H) NMR spectroscopy directly confirms the presence and positions of deuterium atoms in the molecule [25]. This technique allows for quantitative analysis of the deuterium content at specific positions, with signals corresponding to the indanyl and glycine deuterium atoms appearing at their characteristic chemical shifts [25].
Mass spectrometry provides definitive evidence for the molecular weight and isotopic composition of Delapril-d3 (hydrochloride) [10]. The mass spectral analysis reveals a molecular ion peak at m/z 491.23, corresponding to the exact mass of the deuterated compound [4] [10].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Delapril-d3 (hydrochloride) employs positive electrospray ionization operating in multiple reaction monitoring mode [10]. The characteristic fragmentation pattern includes transitions that reflect the presence of deuterium atoms, with fragment ions showing mass shifts compared to the non-deuterated compound [10] [24].
The mass spectrometric analysis of Delapril-d3 (hydrochloride) demonstrates:
Table 2: Key Spectroscopic Characteristics of Delapril-d3 (hydrochloride)
| Technique | Observation | Significance | Reference |
|---|---|---|---|
| ¹H NMR | Absence of signals at δ 4.2-4.5 and δ 3.8-4.0 ppm | Confirms H→D substitution | [12] [22] |
| ¹³C NMR | Triplet splitting of C-D bonded carbons | Confirms deuterium incorporation | [9] [12] |
| ²H NMR | Signals at positions corresponding to deuterated sites | Direct detection of deuterium | [25] |
| MS | Molecular ion at m/z 491.23 | Confirms molecular weight | [4] [10] |
| LC-MS/MS | Characteristic fragmentation pattern | Confirms structure and deuteration | [10] [26] |
Delapril-d3 (hydrochloride) exhibits physicochemical properties that are largely similar to the non-deuterated parent compound, with subtle yet significant differences attributable to the isotopic substitution [16]. These properties influence its stability, solubility, and overall behavior in various environments [17].
Delapril-d3 (hydrochloride) exists as a white crystalline powder at room temperature [5]. Its solubility profile has been experimentally determined in various solvents:
The deuterium substitution may slightly alter the solubility characteristics compared to non-deuterated delapril hydrochloride, as studies on other deuterated pharmaceuticals have shown that deuteration can increase aqueous solubility by up to 2-fold due to changes in intermolecular interactions [16].
The thermal properties of Delapril-d3 (hydrochloride) reflect its stability and phase behavior [16]. While specific melting point data for Delapril-d3 (hydrochloride) is limited, studies on similar deuterated pharmaceuticals suggest that deuteration typically results in a slightly lower melting point compared to the non-deuterated counterpart [16]. This phenomenon is attributed to altered crystal packing and intermolecular forces resulting from the deuterium substitution [16].
Based on comparative analysis with similar deuterated compounds, the melting point of Delapril-d3 (hydrochloride) is estimated to be slightly lower than that of non-deuterated delapril hydrochloride, which melts at approximately 180-185°C [5] [16].
The chemical stability of Delapril-d3 (hydrochloride) is influenced by the presence of deuterium atoms, which form stronger bonds with carbon compared to hydrogen [21]. This isotope effect results in:
Stability studies on similar compounds suggest that Delapril-d3 (hydrochloride) would exhibit stability characteristics similar to non-deuterated delapril hydrochloride under various environmental conditions [14] [15]. The compound is expected to be stable at room temperature when stored properly, with recommended storage at 4°C in sealed containers away from moisture for optimal long-term stability [27].
The pH-dependent behavior of Delapril-d3 (hydrochloride) is similar to that of the parent compound, with the carboxylic acid group (pKa ≈ 3.5-4.5) and the amine functionality (pKa ≈ 7.5-8.5) influencing its ionization state at different pH values [15]. The deuterium substitution may cause subtle changes in pKa values, as deuteration has been shown to alter acid-base properties slightly in other compounds [21].
Table 3: Physicochemical Properties of Delapril-d3 (hydrochloride)
| Property | Value | Reference |
|---|---|---|
| Physical State | White crystalline powder | [5] |
| Solubility in DMSO | 98 mg/mL (200.4 mM) | [5] [20] |
| Solubility in Ethanol | 25 mg/mL (51.12 mM) | [5] [20] |
| Solubility in Water | Insoluble | [20] |
| Estimated Melting Point | Slightly below 180-185°C | [5] [16] |
| Log P | Similar to parent compound (≈ 3.0-3.5) | [21] |
| Stability Conditions | 4°C, sealed, away from moisture | [27] |
The synthesis of Delapril-d3 hydrochloride, a deuterated analog of the angiotensin-converting enzyme inhibitor delapril, involves several established synthetic methodologies that have been adapted to incorporate deuterium atoms while maintaining the structural integrity and biological activity of the parent compound.
The primary synthetic route for delapril involves the reductocondensation of ethyl glycinate with 2-indanone using sodium cyanoborohydride in methanol to yield ethyl N-(2-indanyl)glycinate as the key intermediate [1]. This foundational approach has been modified for deuterated analog synthesis by incorporating deuterated reagents and solvents at strategic points in the reaction sequence.
The reaction proceeds through nucleophilic addition of the glycinate nitrogen to the carbonyl carbon of 2-indanone, followed by reduction of the resulting imine intermediate. For deuterated synthesis, the use of deuterated methanol (CD3OD) and deuterated sodium cyanoborohydride (NaBD3CN) enables incorporation of deuterium atoms at specific positions [2].
Advanced continuous flow synthesis methods have been developed for angiotensin-converting enzyme inhibitors, including delapril analogs, with reported throughputs of 0.5-1 grams per hour [3]. The three-step continuous process involves formation of N-carboxyanhydride intermediates, followed by amide coupling and deprotection steps. This approach offers superior control over reaction parameters and enables real-time monitoring of deuterium incorporation through in-line spectroscopic analysis.
The continuous flow methodology is particularly advantageous for deuterated compound synthesis as it minimizes exposure to atmospheric moisture and provides consistent reaction conditions that are critical for maintaining isotopic purity [3].
Modern deuteration strategies employ direct hydrogen-deuterium exchange reactions using heavy water (D2O) under specialized conditions. The heterogeneous catalytic approach utilizing palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) mixed catalyst systems has demonstrated high deuteration ratios exceeding 90% for similar pharmaceutical compounds [2].
The deuteration process typically involves heating the substrate with D2O in the presence of catalysts at temperatures ranging from 20-180°C, depending on the specific reaction step. The reaction conditions must be carefully optimized to achieve selective deuteration while avoiding degradation of the sensitive indanylglycine moiety [2] [4].
Recent advances in electrochemical deuteration provide an environmentally friendly alternative using proton-conducting membranes with D2O as the deuterium source. This method operates at ambient temperature and pressure, offering advantages in terms of energy efficiency and reagent recyclability [5]. The electrochemical approach enables precise control of deuteration sites through selective activation of specific C-H bonds.
The synthesis of Delapril-d3 involves several key intermediates that must be carefully controlled to ensure optimal yields and deuterium incorporation. The primary intermediate, ethyl N-(2-indanyl)glycinate, is formed through the reductocondensation reaction and serves as the foundation for subsequent transformations [1].
The N-carboxyanhydride (NCA) intermediate plays a crucial role in amide coupling reactions, providing activated carboxylic acid functionality that enables efficient peptide bond formation with reduced side reactions [3]. The formation and stability of NCA intermediates are particularly sensitive to moisture and temperature, requiring anhydrous conditions and precise temperature control.
Active metabolites including delapril diacid and 5-hydroxy delapril diacid represent the pharmacologically active forms of the compound and must be considered in the synthetic design to ensure that deuteration does not adversely affect metabolic conversion [6].
Temperature Control: Reaction temperatures must be carefully optimized for each synthetic step, typically ranging from 20-180°C depending on the specific transformation. Lower temperatures favor deuterium retention, while higher temperatures may be necessary for complete reactions [3] [2] [4].
Solvent Selection: The choice of solvent system significantly impacts both reaction efficiency and deuterium incorporation. Aprotic solvents are preferred to minimize H-D exchange, while polar protic solvents may be required for specific reaction steps [3] [2] [4].
Catalyst Loading: Optimal catalyst loadings typically range from 5-20 mol% for catalytic steps, with higher loadings providing improved reaction rates but potentially increasing costs and purification challenges [3] [2].
Reaction Time: Reaction times vary from 3 minutes to 48 hours depending on the specific transformation, with longer times generally favoring more complete deuteration but potentially increasing side reactions [3] [7] [8].
The delapril molecule contains two stereogenic centers that must be carefully controlled during synthesis. The (2S)-configuration of the alanine-derived portion and the stereochemistry of the indanyl group are critical for biological activity. Deuteration strategies must preserve these stereochemical elements while achieving selective isotopic substitution [9] [10].
Achieving high deuteration levels (>95%) requires optimization of several parameters including reagent stoichiometry, reaction time, temperature, and catalyst selection. The use of excess D2O and specialized catalysts can improve deuteration efficiency, but must be balanced against reaction selectivity and product purity considerations[55-74].
Reversed-phase HPLC represents the primary purification method for Delapril-d3 hydrochloride, offering high resolution separation of the desired product from synthetic impurities and isotopomers. The method typically employs C18 stationary phases with gradient elution using methanol-water mobile phases buffered to pH 2.8-3.2 [7] [11].
The chromatographic separation takes advantage of the differential hydrophobicity between the target compound and impurities. Method development studies have demonstrated that flow rate represents the most critical parameter affecting separation efficiency, with optimal flow rates typically ranging from 1.0-1.4 mL/min [11].
For the separation of conformational isomers (s-cis and s-trans forms), specialized conditions including the addition of positively charged counter-ions and adjustment of organic modifier content have been developed. The interconversion between these conformers is slow enough to allow chromatographic separation, enabling isolation of individual isomers when required [7].
Ion-exchange chromatography provides an alternative purification approach particularly suitable for removing charged impurities and achieving high-purity deuterated products. The quaternary ammonium stationary phases used in anion-exchange mode can effectively separate compounds based on their charge density and ionic strength requirements [12].
The ion-exchange method is particularly effective for compounds with significant secondary structure or high guanine-cytosine content, as the alkaline mobile phase disrupts hydrogen bonding and reduces structural complications during separation [12].
Large-scale preparative chromatography enables the purification of multi-gram quantities of Delapril-d3 hydrochloride. The scale-up process requires careful optimization of column dimensions, mobile phase flow rates, and injection volumes to maintain separation efficiency while maximizing throughput [13].
Preparative methods typically achieve purities exceeding 95% with reasonable recovery yields, making them suitable for commercial-scale production. The integration of preparative chromatography with continuous flow synthesis enables fully automated production systems [13].
The analytical HPLC methods used for purity assessment and quality control must be validated according to International Conference on Harmonization guidelines. Key validation parameters include specificity, linearity, accuracy, precision, detection limits, and robustness [11].
For deuterated compounds, additional validation considerations include assessment of isotopic purity, detection of isotopomer distributions, and quantification of deuterium incorporation levels. Mass spectrometric detection is often employed to provide definitive identification and quantification of deuterated species [8] [14].
| Chromatographic Parameter | Typical Value | Optimization Range | Critical Impact |
|---|---|---|---|
| Column Temperature | 25-35°C | 20-40°C | Resolution, analysis time |
| Mobile Phase pH | 2.8-3.2 | 2.5-3.5 | Peak shape, retention |
| Flow Rate | 1.0-1.4 mL/min | 0.8-1.6 mL/min | Separation efficiency |
| Injection Volume | 5-20 μL | 2-50 μL | Sensitivity, peak shape |
| Detection Wavelength | 215 nm | 210-230 nm | Sensitivity, selectivity |
The choice of purification strategy depends on several factors including the scale of synthesis, required purity level, and specific impurity profile. For analytical-scale preparations, reversed-phase HPLC provides the highest resolution and flexibility. For larger-scale production, crystallization and extraction methods may be more economical, though they may require multiple steps to achieve pharmaceutical-grade purity [15].
The integration of multiple purification techniques in a sequential manner often provides the best overall results, combining the efficiency of liquid-liquid extraction for bulk purification with the precision of chromatographic methods for final polishing [1] .
Quality control testing for Delapril-d3 hydrochloride must address both chemical purity and isotopic purity. Standard analytical methods include determination of assay, related substances, water content, and residual solvents. Additional testing specific to deuterated compounds includes measurement of deuterium incorporation level and assessment of isotopomer distribution [17].
The development of stability-indicating methods is particularly important for deuterated compounds, as they may exhibit different degradation pathways compared to their non-deuterated counterparts. Forced degradation studies under various stress conditions help identify potential degradation products and ensure analytical method specificity [18].
| Quality Control Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| Assay | 98.0-102.0% | HPLC | Each batch |
| Related Substances | ≤2.0% total | HPLC | Each batch |
| Deuterium Content | ≥95% D | NMR/MS | Each batch |
| Water Content | ≤0.5% | Karl Fischer | Each batch |
| Residual Solvents | Per ICH Q3C | GC-MS | Each batch |